![molecular formula C11H16BNO2 B14481688 Methyl [(dimethylamino)(phenyl)boranyl]acetate CAS No. 65478-34-4](/img/structure/B14481688.png)
Methyl [(dimethylamino)(phenyl)boranyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Dimethylamino)[(methoxycarbonyl)methyl]phenylborane is a chemical compound with the molecular formula C11H16BNO2 It is known for its unique structure, which includes a borane group attached to a phenyl ring, along with dimethylamino and methoxycarbonylmethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Dimethylamino)[(methoxycarbonyl)methyl]phenylborane typically involves the reaction of phenylboronic acid with dimethylamine and methyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- The intermediate is then treated with methyl chloroformate to introduce the methoxycarbonylmethyl group, resulting in the formation of (Dimethylamino)[(methoxycarbonyl)methyl]phenylborane.
Phenylboronic acid: reacts with in the presence of a base such as sodium hydroxide to form the intermediate dimethylaminophenylborane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(Dimethylamino)[(methoxycarbonyl)methyl]phenylborane undergoes various types of chemical reactions, including:
Oxidation: The borane group can be oxidized to form boronic acid derivatives.
Reduction: The compound can be reduced to form different borane species.
Substitution: The dimethylamino and methoxycarbonylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or sodium perborate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Reduced borane species.
Substitution: Substituted phenylborane derivatives with different functional groups.
Scientific Research Applications
(Dimethylamino)[(methoxycarbonyl)methyl]phenylborane has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Materials Science: The compound is explored for its potential in creating novel materials with unique properties.
Biology and Medicine: Research is ongoing to investigate its potential as a drug delivery agent or in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (Dimethylamino)[(methoxycarbonyl)methyl]phenylborane involves its interaction with various molecular targets. The borane group can form stable complexes with other molecules, facilitating various chemical transformations. The dimethylamino and methoxycarbonylmethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the dimethylamino and methoxycarbonylmethyl groups.
Dimethylaminophenylborane: Lacks the methoxycarbonylmethyl group.
Methoxycarbonylmethylphenylborane: Lacks the dimethylamino group.
Uniqueness
(Dimethylamino)[(methoxycarbonyl)methyl]phenylborane is unique due to the presence of both dimethylamino and methoxycarbonylmethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile reagent in organic synthesis and materials science.
Properties
CAS No. |
65478-34-4 |
|---|---|
Molecular Formula |
C11H16BNO2 |
Molecular Weight |
205.06 g/mol |
IUPAC Name |
methyl 2-[dimethylamino(phenyl)boranyl]acetate |
InChI |
InChI=1S/C11H16BNO2/c1-13(2)12(9-11(14)15-3)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
InChI Key |
HCSMUQXRHNFWDG-UHFFFAOYSA-N |
Canonical SMILES |
B(CC(=O)OC)(C1=CC=CC=C1)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


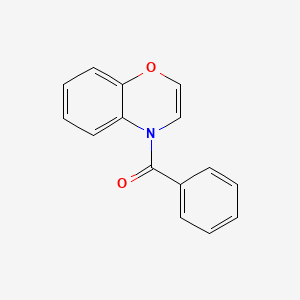
![Ethyl 2-cyano-3-[4-(2-methylpropyl)phenyl]but-2-enoate](/img/structure/B14481626.png)
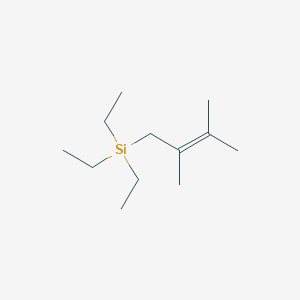
![N-[(4-Nitrophenyl)methyl]-2-[(prop-2-yn-1-yl)oxy]benzamide](/img/structure/B14481638.png)
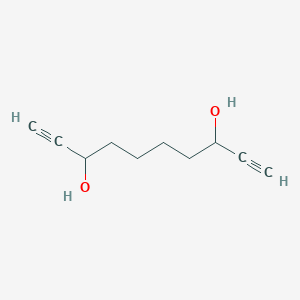
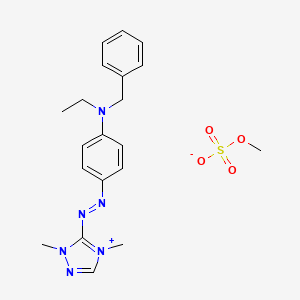
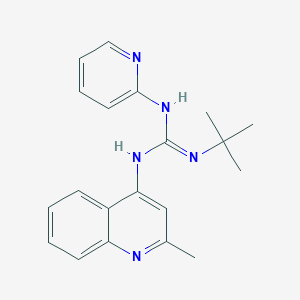
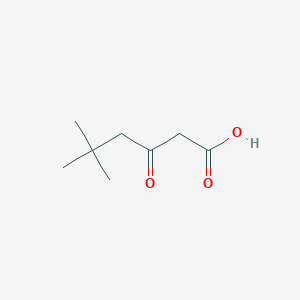
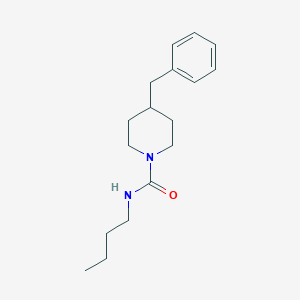
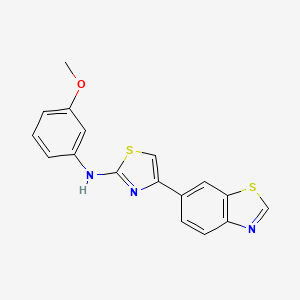
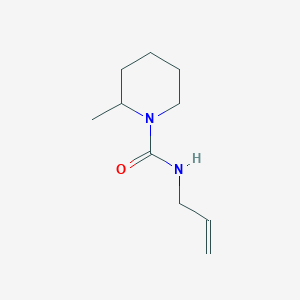
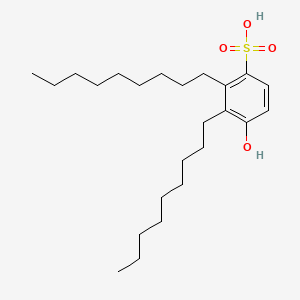
![N-[6-(2,4-Diaminopteridin-6-yl)pyridine-3-carbonyl]-L-glutamic acid](/img/structure/B14481685.png)
![2-{[(3,4-Dichlorophenyl)methyl]disulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14481687.png)
